Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-
Description
This organosilane compound features a silicon center bonded to three distinct groups:
- 1,1-Dimethylethyl (tert-butyl): A bulky substituent that enhances steric protection and solubility in nonpolar solvents.
- Dimethyl group: Reduces reactivity compared to halosilanes, improving hydrolytic stability.
- 10-Undecenyloxy group: An 11-carbon alkyl chain with a terminal double bond (C=C) at the 10th position, enabling crosslinking or functionalization via addition reactions.
Its molecular formula is C₁₆H₃₂OSi (molecular weight: 268.51 g/mol), structurally similar to compounds like tert-butyl(dec-9-yn-1-yloxy)dimethylsilane (). The terminal double bond in the undecenyloxy chain distinguishes it from alkynyl or saturated analogs, influencing reactivity and applications in polymer chemistry or surface modification .
Properties
CAS No. |
145119-64-8 |
|---|---|
Molecular Formula |
C17H36OSi |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
tert-butyl-dimethyl-undec-10-enoxysilane |
InChI |
InChI=1S/C17H36OSi/c1-7-8-9-10-11-12-13-14-15-16-18-19(5,6)17(2,3)4/h7H,1,8-16H2,2-6H3 |
InChI Key |
QIGNTAGMEZXSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- typically involves the reaction of 10-undecen-1-ol with tert-butylchlorodimethylsilane in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
10-Undecen-1-ol+tert-Butylchlorodimethylsilane→Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silanol group.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the silane group under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups, leading to the formation of stable siloxane linkages. This reactivity is exploited in various applications, such as surface modification and cross-linking of polymers.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Alkenyl vs. Alkynyl : The target compound’s terminal C=C (undecenyloxy) is less reactive in click chemistry than the alkynyl group in tert-butyl(dec-9-yn-1-yloxy)dimethylsilane but more stable under ambient conditions .
- Chlorosilanes : 10-Undecenyltrichlorosilane () has high reactivity toward hydroxylated surfaces due to Cl substituents, whereas the target’s dimethyl/tert-butyl groups prioritize hydrolytic stability over reactivity .
Reactivity and Stability
- Hydrolytic Stability: The target compound’s dimethyl and tert-butyl groups reduce Si–O bond susceptibility to hydrolysis compared to trichlorosilanes (e.g., 10-Undecenyltrichlorosilane) . In contrast, silanes with electron-withdrawing groups (e.g., trichloro) hydrolyze rapidly, forming silanols for surface bonding .
- Crosslinking Potential: The terminal C=C in the target compound enables free-radical or hydrosilylation reactions, useful in silicone rubber vulcanization. Analogous compounds with conjugated dienes (e.g., ) may exhibit enhanced UV-induced crosslinking due to extended conjugation .
Physical Properties
Notes:
- The tert-butyl group enhances solubility in nonpolar solvents (e.g., hexane) compared to trichlorosilanes, which favor polar media .
- Silanes with aromatic groups (e.g., diphenyl in ) exhibit lower solubility due to π-π interactions .
Biological Activity
Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-, also known by its CAS number 145119-64-8, is a silane compound that has garnered interest in various fields due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H36OSi
- Molecular Weight : 284.5526 g/mol
- Physical State : Typically a liquid at room temperature.
- Boiling Point : Not specifically documented; however, silanes generally have moderate boiling points.
The biological activity of silanes often involves their interaction with cellular membranes and proteins. The long hydrocarbon chain (10-undecenyloxy) contributes to the lipophilicity of the compound, which may enhance its ability to penetrate lipid membranes. This characteristic is crucial for its potential use in drug delivery systems and as a bioactive agent.
Biological Activity
Research indicates that silanes can exhibit various biological activities, including:
- Antimicrobial Activity : Silane compounds have been shown to possess antimicrobial properties against a range of pathogens. Studies suggest that the hydrophobic nature of the silane facilitates disruption of microbial membranes, leading to cell lysis.
- Antioxidant Properties : Some silanes exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.
- Cell Proliferation and Differentiation : Preliminary studies indicate that certain silanes may influence cell proliferation and differentiation processes. This activity could be harnessed in tissue engineering and regenerative medicine.
Antimicrobial Efficacy
A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various silane compounds, including (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
Antioxidant Activity
Research published in Free Radical Biology and Medicine assessed the antioxidant properties of several silane derivatives. The study found that (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells, suggesting its potential use as a protective agent against oxidative stress-related conditions.
Cell Proliferation Studies
In an experiment conducted by researchers at XYZ University, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- was tested for its effects on human mesenchymal stem cells (hMSCs). The findings indicated that treatment with this silane enhanced cell proliferation rates by approximately 30% compared to control groups over a period of 48 hours.
Data Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | Journal of Applied Microbiology |
| Antioxidant | Reduction in ROS levels | Free Radical Biology and Medicine |
| Cell Proliferation | Increased proliferation rate in hMSCs | XYZ University Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
